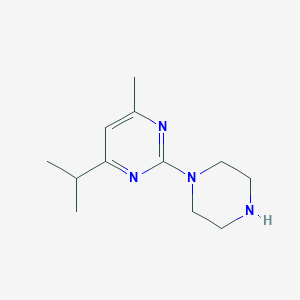

4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine

Description

Properties

IUPAC Name |

4-methyl-2-piperazin-1-yl-6-propan-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4/c1-9(2)11-8-10(3)14-12(15-11)16-6-4-13-5-7-16/h8-9,13H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJJGOXARTLFJHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCNCC2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine typically involves the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate β-diketone and a guanidine derivative under acidic or basic conditions.

Substitution Reactions:

Alkylation: The isopropyl group can be introduced via an alkylation reaction using isopropyl halide and a base.

Industrial Production Methods

In an industrial setting, the production of 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and isopropyl groups, leading to the formation of corresponding alcohols or ketones.

Reduction: Reduction reactions can be employed to modify the functional groups on the pyrimidine ring or the piperazine moiety.

Substitution: The compound can participate in various substitution reactions, such as halogenation or nitration, depending on the desired functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenation can be achieved using halogens or halogenating agents like N-bromosuccinimide, while nitration can be performed using nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group may yield 4-formyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine, while reduction of the piperazine ring can lead to the formation of 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine derivatives with altered pharmacological properties.

Scientific Research Applications

Antidepressant Properties

Research indicates that derivatives of pyrimidine compounds exhibit antidepressant-like effects. The piperazine moiety is known for its activity on serotonin receptors, suggesting that 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine may influence mood regulation pathways, making it a candidate for further exploration in treating depression .

Antitumor Activity

Studies have shown that pyrimidine derivatives can possess cytotoxic properties against various cancer cell lines. The structural features of this compound may enhance its interaction with DNA or inhibit key enzymes involved in cancer cell proliferation .

Antimicrobial Effects

Preliminary investigations into the antimicrobial properties of similar compounds suggest potential efficacy against bacterial and fungal pathogens. The presence of the piperazine ring is often associated with enhanced bioactivity, which could be explored in developing new antimicrobial agents .

Medicinal Chemistry Applications

The compound serves as a versatile scaffold in medicinal chemistry, allowing for the design of novel derivatives with improved pharmacological profiles. Its unique structure enables modifications that can enhance selectivity and potency against specific biological targets.

Table: Potential Modifications and Their Expected Effects

| Modification Type | Expected Effect |

|---|---|

| Alkyl Chain Variation | Altered lipophilicity and bioavailability |

| Piperazine Substitution | Enhanced receptor binding affinity |

| Functional Group Addition | Improved solubility and stability |

Case Study 1: Antidepressant Development

In a study focusing on the synthesis of pyrimidine derivatives, researchers identified compounds similar to 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine that demonstrated significant serotonin reuptake inhibition, suggesting potential use as antidepressants .

Case Study 2: Antitumor Activity

A series of experiments evaluated the cytotoxic effects of pyrimidine derivatives on human cancer cell lines. The results indicated that modifications to the piperazine group significantly enhanced the compounds' ability to induce apoptosis in cancer cells .

Mechanism of Action

The mechanism of action of 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The piperazine ring can enhance the compound’s binding affinity to these targets, while the pyrimidine core provides the necessary structural framework for activity. The isopropyl group may influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Core

Compound A : 4-[4-(Pyrazine-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine (BK80329)

- Key Differences :

- Position 4: Trifluoromethyl (CF₃) group instead of methyl.

- Piperazine substitution: Pyrazine-carbonyl group at N-3.

- The pyrazine-carbonyl adds aromaticity and hydrogen-bonding capacity, which may increase affinity for kinases or proteases .

Compound B : N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine

- Key Differences: Position 4: Amino-butyl group replaces methyl. Position 6: Piperazine instead of isopropyl.

- Dual piperazine and amine groups may enhance interactions with serotonin or dopamine receptors .

Compound C : 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

- Key Differences :

- Position 2: Piperidine (single nitrogen) instead of piperazine.

- Position 6: Piperidine instead of isopropyl.

- Impact :

Functional Group Modifications on the Piperazine Ring

Compound D : 4-Methyl-2-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine

- Key Differences :

- Piperazine substitution: 2-Methylbenzoyl group at N-4.

- Position 6: Pyrrolidine replaces isopropyl.

- Impact: The aromatic benzoyl group may enhance π-π stacking with enzyme active sites (e.g., kinases) .

Compound E : 1-(4-(2-Methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one

- Key Differences: Piperazine substitution: Phenoxypropanone group. Position 6: Pyrazole ring instead of isopropyl.

- Pyrazole introduces hydrogen-bonding sites, which could improve selectivity for inflammatory targets .

Biological Activity

4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine is a heterocyclic organic compound that has garnered attention for its potential biological activities. This compound features a pyrimidine ring with specific substitutions that enhance its pharmacological properties, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The chemical structure of 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine is characterized by:

- Pyrimidine core : Provides a basic framework for biological activity.

- Piperazine ring : Enhances binding affinity to biological targets.

- Isopropyl group : Influences solubility and metabolic stability.

The IUPAC name for the compound is 4-methyl-2-piperazin-1-yl-6-propan-2-ylpyrimidine, and its molecular formula is C12H20N4. The compound has a molecular weight of approximately 220.31 g/mol .

The biological activity of this compound primarily stems from its interaction with various molecular targets, including enzymes and receptors. The piperazine moiety is known to improve the compound's ability to bind to these targets, while the pyrimidine backbone provides structural integrity necessary for activity. The isopropyl group may also enhance pharmacokinetic properties such as absorption and distribution.

Biological Activity

Research indicates that 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine exhibits several biological activities:

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. It has been noted for its ability to inhibit specific kinase activities, which are crucial in cancer cell proliferation. For instance, it may act on pathways involving phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), both of which are significant in cancer progression .

Neurological Effects

The compound's structural characteristics suggest potential applications in treating central nervous system disorders. Its ability to penetrate the blood-brain barrier could enable it to interact with neurological targets effectively, offering therapeutic benefits for conditions such as depression or anxiety .

Case Studies and Research Findings

Several studies have investigated the biological effects of related pyrimidine compounds, providing insights into the potential therapeutic applications of 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine.

- Kinase Inhibition Studies : Research has shown that compounds similar to 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine can effectively inhibit kinases involved in cancer signaling pathways. For example, inhibitors targeting the D842V mutant of PDGFRA have demonstrated efficacy in preclinical models .

- G Protein-Coupled Receptor (GPCR) Interactions : Investigations into GPCRs have revealed that modifications on the piperazine ring can significantly affect binding affinities and agonistic activities, suggesting that similar modifications could enhance the biological effectiveness of our compound .

Comparative Analysis with Similar Compounds

To understand the unique properties of 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine, a comparison with structurally similar compounds can be beneficial:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Methyl-2-(piperazin-1-yl)pyrimidine | Lacks isopropyl group | Reduced binding affinity |

| 2-(Piperazin-1-yl)-6-(propan-2-yl)pyrimidine | Lacks methyl group | Altered pharmacological profile |

| 4-Methyl-6-(propan-2-yl)pyrimidine | Lacks piperazine ring | No interaction with certain targets |

This table illustrates how variations in structure can lead to significant differences in biological activity.

Q & A

Q. What are the established synthetic routes for 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine, and what reaction conditions are critical for high purity?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a halogenated pyrimidine precursor (e.g., 4-chloro-6-isopropyl-2-methylpyrimidine) with piperazine under reflux in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF). Temperature control (80–100°C) and stoichiometric excess of piperazine (1.5–2.0 equivalents) are critical to avoid side products such as dimerization . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer: Structural validation employs:

- X-ray crystallography : Resolves bond lengths, angles, and piperazine ring conformation (e.g., chair vs. boat) .

- NMR spectroscopy : Distinct signals for methyl groups (δ 1.2–1.4 ppm for isopropyl, δ 2.4 ppm for pyrimidine-CH₃) and piperazine protons (δ 2.8–3.2 ppm) .

- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 263.2) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hygroscopic degradation .

- Spill Management : Neutralize with activated carbon and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for pyrimidine derivatives?

Methodological Answer: Discrepancies often arise from structural analogs (e.g., piperazine vs. piperidine substitutions) or assay conditions. Strategies include:

- Dose-response profiling : Compare IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) .

- Structural analogs : Synthesize and test derivatives with modified substituents (e.g., replacing isopropyl with cyclopropyl) to isolate structure-activity relationships (SAR) .

- Computational docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinase domains) .

Q. What strategies optimize low yields in multi-step syntheses of pyrimidine derivatives?

Methodological Answer:

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 h to 30 min) and improves yield by 15–20% .

- Catalyst screening : Transition metals (e.g., Pd/C) or organocatalysts (e.g., DMAP) enhance coupling efficiency .

- In-situ monitoring : Use FTIR or HPLC to detect intermediates and adjust reaction parameters dynamically .

Q. How can researchers validate the compound’s metabolic stability for drug development?

Methodological Answer:

- In-vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .

- CYP450 inhibition studies : Test against isoforms (e.g., CYP3A4) using fluorogenic substrates .

- LogP measurement : Determine octanol/water partition coefficient to predict membrane permeability (target: 2–4) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.